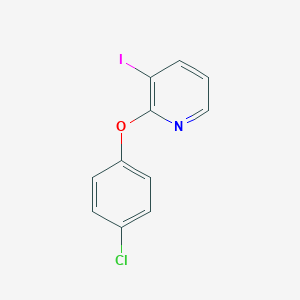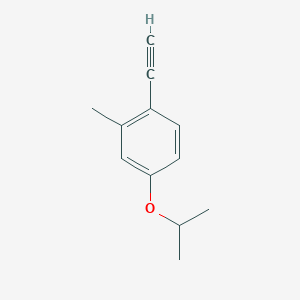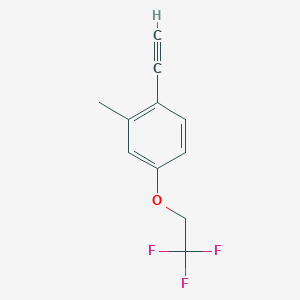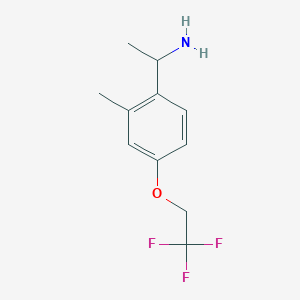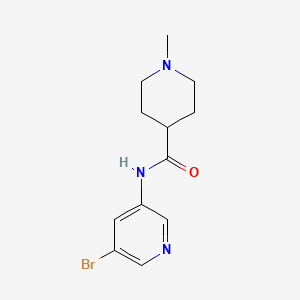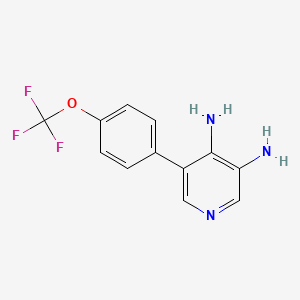
5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine: is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with two amino groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group.
Pyridine Ring Formation: Construction of the pyridine ring with appropriate substitutions.
Amination: Introduction of amino groups at the 3 and 4 positions of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as high-throughput screening and continuous flow chemistry may be employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the development of agrochemicals. Its unique chemical properties make it effective in protecting crops from pests and diseases.
作用機序
The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, while the amino groups facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or protective effects.
類似化合物との比較
- 5-(4-(Trifluoromethyl)phenyl)pyridine-3,4-diamine
- 5-(4-(Methoxy)phenyl)pyridine-3,4-diamine
- 5-(4-(Chloromethoxy)phenyl)pyridine-3,4-diamine
Comparison: Compared to its analogs, 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is unique due to the presence of the trifluoromethoxy group. This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications. The trifluoromethoxy group also influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
特性
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]pyridine-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)19-8-3-1-7(2-4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPKGTNPQARUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2N)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164533.png)
![3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164536.png)
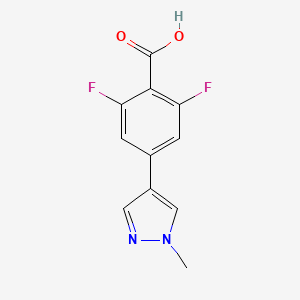
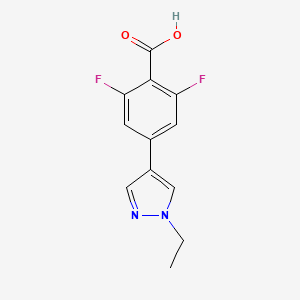
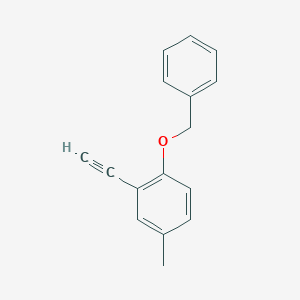
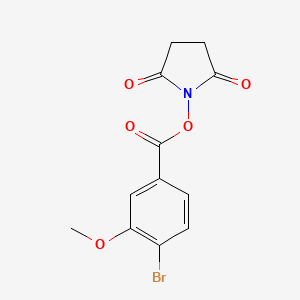
![(S)-methyl 3-amino-3-(3'-methyl-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8164581.png)
